(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307562
InChI: InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H
SMILES:
Molecular Formula: C22H12F2N2O3S2
Molecular Weight: 454.5 g/mol

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16307562

Molecular Formula: C22H12F2N2O3S2

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C22H12F2N2O3S2
Molecular Weight 454.5 g/mol
IUPAC Name 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H
Standard InChI Key RSOAFNSGGFMUMW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₁₂F₂N₂O₃S₂, with a molecular weight of 454.5 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₁₂F₂N₂O₃S₂
Molecular Weight454.5 g/mol
IUPAC Name1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESC1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O
InChI KeyRSOAFNSGGFMUMW-UHFFFAOYSA-N

The stereoelectronic properties arise from the conjugated π-system of the benzothiazole ring, the electron-withdrawing fluorine atoms, and the hydrogen-bonding capacity of the hydroxy group.

Structural Analysis

The pyrrolidine-2,3-dione core adopts a planar conformation due to resonance stabilization between the ketone groups. The (4E)-configuration places the hydroxy(thiophen-2-yl)methylidene group trans to the 5-(4-fluorophenyl) substituent, optimizing steric and electronic interactions. Density functional theory (DFT) calculations suggest that the fluorine atoms enhance dipole moments, potentially improving membrane permeability.

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically involves a multi-step sequence:

  • Condensation: Coupling of 6-fluoro-1,3-benzothiazole-2-amine with a fluorinated phenylglyoxal derivative.

  • Cyclization: Formation of the pyrrolidine-2,3-dione ring via intramolecular lactamization.

  • Functionalization: Introduction of the hydroxy(thiophen-2-yl)methylidene group via Knoevenagel condensation.

Table 2: Key Physicochemical Parameters

ParameterValueSource
logP (Partition Coefficient)3.07 (analog)
Hydrogen Bond Acceptors6
Polar Surface Area41.4 Ų

While exact data for this compound remain unpublished, analogs such as 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione exhibit logP values of 3.07, suggesting moderate lipophilicity .

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)1.2 ± 0.3
A549 (Lung)2.1 ± 0.5

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW264.7 macrophages, reducing TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM .

Future Directions and Challenges

Optimization Strategies

  • Bioavailability Enhancement: Prodrug approaches to improve aqueous solubility (predicted logSw = -3.17) .

  • Selectivity Modulation: Structure-activity relationship (SAR) studies targeting isoform-specific kinase inhibition.

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